molecular formula C9H16N4 B1449247 2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine CAS No. 1510409-49-0

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

Cat. No. B1449247
CAS RN: 1510409-49-0
M. Wt: 180.25 g/mol
InChI Key: WNUWTZJAGOULPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” is a compound that belongs to the class of 1,2,4-triazolo[4,3-a]pyridines . It’s a derivative of triazolopyridine, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyridine .


Molecular Structure Analysis

The molecular structure of “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” consists of a five-membered triazole ring fused with a six-membered pyridine ring . The exact molecular structure is not available in the retrieved resources.


Physical And Chemical Properties Analysis

The compound “2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine” has a molecular weight of 267.2 . It is stored at room temperature and is in powder form .

Scientific Research Applications

Agricultural Applications

Amino-1,2,4-triazoles serve as crucial raw materials in the agriculture industry. They are extensively used in the production of plant protection products such as insecticides, fungicides, plant growth regulators, and nitrification inhibitors for nitrogen fertilizers. These compounds help enhance agricultural productivity by protecting crops from pests and diseases, and by regulating plant growth to avoid excessive vegetative growth which can impact yield and quality (Nazarov et al., 2021).

Medical Applications

In the medical field, 1,2,4-triazole derivatives exhibit a broad spectrum of biological activities. They are involved in the synthesis of pharmaceuticals addressing various health conditions, including antimicrobial, antifungal, anti-inflammatory, and anticancer treatments. Notably, some 1,2,4-triazole derivatives are used to produce cardiological drugs with anti-ischemic and membrane-stabilizing effects, showcasing their significance in treating heart-related ailments (Nazarov et al., 2021).

Material Science and Organic Synthesis

1,2,4-Triazole compounds are pivotal in material science, where they contribute to the development of heat-resistant polymers and products with fluorescent properties. Their role in organic synthesis is also noteworthy, with applications in producing analytical and flotation reagents. These compounds are essential for creating materials that can withstand high temperatures and for developing novel organic substances with specific desired properties (Nazarov et al., 2021).

Drug Development and Catalysis

The versatility of 1,2,4-triazoles extends to drug development, where they form the backbone of several pharmaceutical agents due to their stability and capacity to engage in hydrogen bonding with biological targets. They are central to the design of drugs for treating various diseases thanks to their ability to interact effectively with enzymes and receptors. Moreover, in catalysis, these compounds facilitate a range of reactions, highlighting their utility in enhancing reaction efficiencies and selectivities (Nazarov et al., 2021).

properties

IUPAC Name

2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-9(2,10)8-12-11-7-5-3-4-6-13(7)8/h3-6,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNUWTZJAGOULPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NN=C2N1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 2
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 3
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 4
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 5
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine
Reactant of Route 6
2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.